molecular formula C17H17Cl2N3O4S B4820462 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No.: B4820462
M. Wt: 430.3 g/mol
InChI Key: MURSDDJRLHSPON-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorobenzyl group and a 3-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,4-dichlorobenzyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation with 3-nitrophenylsulfonyl chloride: The final step involves the reaction of the intermediate product with 3-nitrophenylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction of nitro group: 1-(2,4-dichlorobenzyl)-4-[(3-aminophenyl)sulfonyl]piperazine.

    Substitution of chlorobenzyl group: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis of sulfonyl group: Corresponding sulfonic acid derivative.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

    1-benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine: Lacks the dichloro substitution on the benzyl group, which may affect its chemical reactivity and biological activity.

    1-(2,4-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine: Has a different position of the nitro group on the phenyl ring, which can influence its chemical properties and interactions.

    1-(2,4-dichlorobenzyl)-4-[(3-methylphenyl)sulfonyl]piperazine: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c18-14-5-4-13(17(19)10-14)12-20-6-8-21(9-7-20)27(25,26)16-3-1-2-15(11-16)22(23)24/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURSDDJRLHSPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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